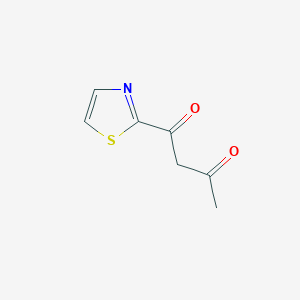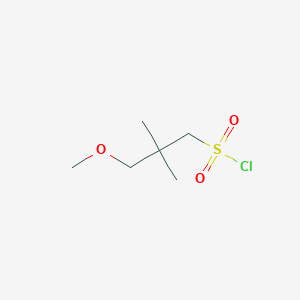![molecular formula C10H21NO B6616853 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine CAS No. 1340391-46-9](/img/structure/B6616853.png)
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (also known as 2-E-4-ECHA) is a synthetic compound that has been used in research and laboratory experiments for a variety of purposes. It is a member of the class of compounds known as alkyl amines, which are characterized by their ability to form amide linkages with other molecules. 2-E-4-ECHA has been used in a range of scientific applications, including biochemical and physiological studies, and it has been found to have a number of advantages and limitations when used in laboratory experiments.
科学研究应用
2-E-4-ECHA has been used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of certain hormones on the cardiovascular system. Additionally, 2-E-4-ECHA has been used in studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs.
作用机制
2-E-4-ECHA is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs. Specifically, it is believed to competitively inhibit the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, 2-E-4-ECHA is believed to inhibit the enzyme CYP3A4, which is involved in the metabolism of some drugs.
Biochemical and Physiological Effects
2-E-4-ECHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain hormones involved in the regulation of the cardiovascular system. Additionally, 2-E-4-ECHA has been found to have an effect on the central nervous system, as it has been found to increase the levels of certain neurotransmitters.
实验室实验的优点和局限性
2-E-4-ECHA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-E-4-ECHA is that it is relatively easy to synthesize, as it can be synthesized through a two-step process. Additionally, 2-E-4-ECHA has been found to have a number of biochemical and physiological effects, which can be studied in laboratory experiments. However, one of the main limitations of using 2-E-4-ECHA is that it is not as widely available as some other compounds, which can make it difficult to obtain in sufficient quantities for laboratory experiments.
未来方向
There are a number of potential future directions for research involving 2-E-4-ECHA. One potential area of research is the development of new synthesis methods for 2-E-4-ECHA. Additionally, further research could be conducted into the biochemical and physiological effects of 2-E-4-ECHA, as well as its effects on drug metabolism. Additionally, further research could be conducted into the potential therapeutic applications of 2-E-4-ECHA, as well as its potential side effects. Finally, further research could be conducted into the potential environmental effects of 2-E-4-ECHA, as well as its potential toxicity.
合成方法
2-E-4-ECHA is synthesized through a two-step process. The first step involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of around 80-100°C. The second step of the synthesis involves the reaction of the amide with an alkyl halide, such as bromoethane, to form the desired product. This reaction is typically carried out at a temperature of around 40-50°C.
属性
IUPAC Name |
2-(4-ethylcyclohexyl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUUFJCTEYPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylcyclohexyl)oxy]ethan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



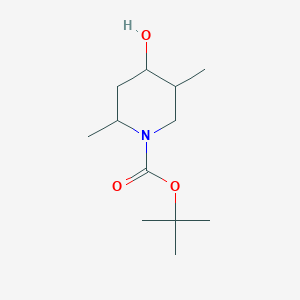
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
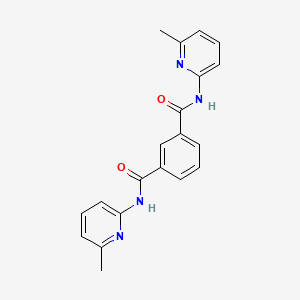

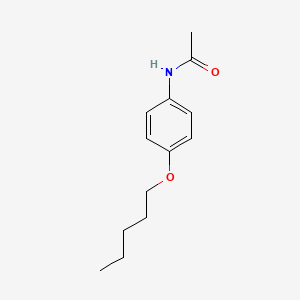


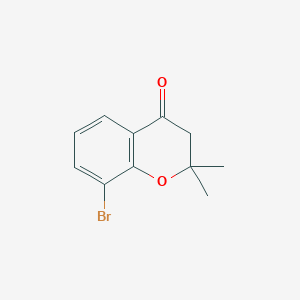
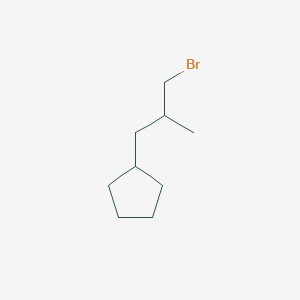
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
